4-Benzyloxyindole
Overview
Description
Synthesis Analysis
The synthesis of 4-Benzyloxyindole involves several approaches, including the reaction of 4-Benzyloxyindole-2-carboxylic acid hydrazide with aromatic and heterocyclic aldehydes under refluxing conditions in an alcoholic medium. This process yields 4-Benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, which are important synthetic intermediates (Jain et al., 2005). Additionally, the condensation of 4-nitrophenylhydrazine with substituted-benzyloxyindole-3-formaldehyde in ethanol has been used to synthesize substituted-benzyloxyindole-3-formaldehyde-(4′-nitro)phenylhydrazone, further demonstrating the compound's synthetic versatility (Wang Mian-hai, 2007).
Molecular Structure Analysis
The structural confirmation of synthesized 4-Benzyloxyindole derivatives is commonly achieved through spectroscopic techniques such as FTIR, NMR, and MS. These techniques provide insight into the molecular structure and help in elucidating the fragmentation patterns of these compounds, essential for understanding their chemical behavior (Jain et al., 2005).
Chemical Reactions and Properties
4-Benzyloxyindole participates in various chemical reactions, including alkylation and alkenylation processes, which are pivotal for the synthesis of complex organic molecules. Its reactivity is influenced by the presence of the benzyloxy group, which can undergo transformations leading to the formation of a wide array of chemical structures (Abe et al., 2019).
Physical Properties Analysis
The physical properties of 4-Benzyloxyindole, such as melting point, solubility, and crystalline structure, are crucial for its application in material science and pharmaceutical synthesis. These properties are determined through experimental methods and contribute to the compound's utility in various chemical reactions and formulations.
Chemical Properties Analysis
The chemical properties of 4-Benzyloxyindole, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, are fundamental to its applications in organic synthesis. Understanding these properties facilitates the design and development of novel compounds with desired biological or physical activities.
For more insights from scientific research, references have been provided for detailed information on the synthesis, structural analysis, and applications of 4-Benzyloxyindole (Jain et al., 2005), (Wang Mian-hai, 2007), (Abe et al., 2019).
Safety And Hazards
4-Benzyloxyindole is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
properties
IUPAC Name |
4-phenylmethoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-10,16H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFVSIDBFJPKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174155 | |
Record name | 4-(Phenylmethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyindole | |
CAS RN |
20289-26-3 | |
Record name | 4-Benzyloxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20289-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylmethoxy)-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020289263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20289-26-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Phenylmethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(phenylmethoxy)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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